molecular formula C9H5BrCl2N2O B12915807 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 87779-06-4

3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12915807
CAS No.: 87779-06-4
M. Wt: 307.96 g/mol
InChI Key: MULNATYFDWYUPB-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: Not explicitly provided) is a halogenated pyridopyrimidinone derivative characterized by a fused bicyclic core with bromo (Br), chloro (Cl), and chloromethyl (CH2Cl) substituents at positions 3, 6, and 2, respectively.

Properties

CAS No.

87779-06-4

Molecular Formula

C9H5BrCl2N2O

Molecular Weight

307.96 g/mol

IUPAC Name

3-bromo-6-chloro-2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C9H5BrCl2N2O/c10-8-5(4-11)13-7-3-1-2-6(12)14(7)9(8)15/h1-3H,4H2

InChI Key

MULNATYFDWYUPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C(=O)N2C(=C1)Cl)Br)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps. One common method includes the bromination and chlorination of a pyrido[1,2-a]pyrimidin-4-one precursor. The reaction conditions often involve the use of bromine and chlorine reagents under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis methods. This would include the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the halogens .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The compound’s physicochemical properties are heavily influenced by the type, position, and combination of halogen substituents. Below is a comparative overview of key analogs:

Compound Name Substituents Melting Point (°C) Yield (%) Biological Activity (Reported) Source
Target Compound 3-Br, 6-Cl, 2-CH2Cl 193–196 Insecticidal/Acaricidal
3-Bromo-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 3-Br, 2-CH2Cl 197–200 Not specified
6-Chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 6-Cl, 2-CH2Cl 149–151 Not specified
3,6-Dichloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one 3,6-diCl, 2-CH2Cl 197–203 Not specified
3-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one (28b) 3-Br 137–138 76
7,9-Dichloro-2-(chloromethyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 7,9-diCl, 6-Me, 2-CH2Cl

Key Observations:

Melting Points :

  • The target compound’s melting point (193–196°C ) is comparable to its 3-bromo-2-(chloromethyl) analog (197–200°C ) , suggesting that bromination at position 3 contributes to higher thermal stability.
  • Replacement of bromo with chloro at position 3 (e.g., 3,6-dichloro analog) results in a similar mp range (197–203°C ), indicating minimal impact from Br → Cl substitution at this position .
  • The 6-chloro-2-(chloromethyl) derivative exhibits a significantly lower mp (149–151°C ), highlighting the destabilizing effect of removing bromo at position 3 .

Synthetic Yields: While direct synthesis data for the target compound is unavailable, related brominated pyridopyrimidinones (e.g., 28b) achieve yields of 76%, suggesting efficient bromination protocols .

Comparison with Non-Pyridopyrimidinone Analogs

    Biological Activity

    3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure features fused pyridine and pyrimidine rings with halogen substituents that influence its reactivity and biological interactions.

    • Molecular Formula : C9H6BrClN2O
    • Molecular Weight : 273.51 g/mol
    • IUPAC Name : 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one
    • Canonical SMILES : C1=CC2=NC(=CC(=O)N2C=C1Cl)CCl

    These properties indicate a complex structure that can participate in various chemical reactions, such as nucleophilic substitutions and cyclization reactions, which are essential for its biological activity.

    Biological Activity Overview

    Research indicates that 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one exhibits several biological activities:

    1. Anticancer Activity

    Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, pyrido[1,2-a]pyrimidine derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression in cancer cells.

    2. Anti-inflammatory Effects

    The compound's anti-inflammatory potential is noteworthy. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Preliminary results indicate that derivatives of this compound can suppress COX activity effectively:

    CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
    3-Bromo derivative19.45 ± 0.0731.4 ± 0.12
    Celecoxib (control)-0.04 ± 0.01

    These findings suggest that modifications to the compound's structure can enhance its anti-inflammatory properties.

    3. Antiviral Activity

    Research on related compounds has indicated potential antiviral properties, particularly against HIV strains. For example, structural optimization of similar pyrimidine derivatives has led to significant improvements in efficacy against resistant viral strains.

    Case Studies

    Several studies have explored the biological activity of compounds related to 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one:

    Case Study 1: Anticancer Efficacy

    A study investigated the effects of a series of pyrido[1,2-a]pyrimidine derivatives on the A431 vulvar epidermal carcinoma cell line. The results demonstrated a marked decrease in cell viability at concentrations as low as 10 μM, showcasing the compound's potential as an anticancer agent.

    Case Study 2: Anti-inflammatory Mechanism

    In vivo studies utilizing carrageenan-induced paw edema models revealed that compounds structurally related to this pyrido derivative exhibited significant reductions in inflammation markers compared to controls like indomethacin.

    Structure-Activity Relationship (SAR)

    The biological activity of 3-Bromo-6-chloro-2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one is heavily influenced by its substituents:

    • Chlorine and Bromine Atoms : These halogens enhance reactivity and may contribute to increased binding affinity for biological targets.
    • Chloromethyl Group : This functional group plays a crucial role in nucleophilic substitution reactions, potentially leading to more active derivatives.

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